molecular formula C10H11NO2 B2568071 N-Benzyl-2-oxopropanamide CAS No. 68259-66-5

N-Benzyl-2-oxopropanamide

Cat. No.: B2568071
CAS No.: 68259-66-5
M. Wt: 177.203
InChI Key: FKFDLAJYCKXHJV-UHFFFAOYSA-N
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Description

N-Benzyl-2-oxopropanamide is a synthetic organic compound with the molecular formula C10H11NO2. It is known for its stability and compatibility with various solvents used in organic synthesis. This compound is an amide derivative of benzoylacetone and is used as a starting material for the synthesis of various drugs, especially anti-cancer agents.

Preparation Methods

N-Benzyl-2-oxopropanamide can be synthesized through several methods:

    Reaction of Benzaldehyde, Acetone, and Ammonium Acetate: This method involves the use of acetic anhydride as a catalyst.

    Reaction of Benzylamine with β-Ketoesters: This method is commonly used in laboratory settings.

    Reaction of Benzoylacetone with Benzylamine: This method is also widely used for the synthesis of this compound.

Chemical Reactions Analysis

N-Benzyl-2-oxopropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction often involves nucleophiles such as amines or alcohols.

    Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of benzylamine and 2-oxopropanoic acid.

Scientific Research Applications

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It has been studied for its potential biological activities, including anti-cancer properties.

    Medicine: It is used in the development of anti-cancer agents and other therapeutic drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-oxopropanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

N-Benzyl-2-oxopropanamide can be compared with other similar compounds, such as:

    N-Benzyl-2-oxo-3-phenylpropanamide: This compound has a similar structure but with an additional phenyl group.

    N-Benzyl-2-oxo-4-methylpropanamide: This compound has a similar structure but with a methyl group instead of a phenyl group.

    N-Benzyl-2-oxo-5-ethylpropanamide: This compound has a similar structure but with an ethyl group instead of a phenyl group.

These compounds share similar chemical properties but differ in their specific applications and biological activities.

Properties

IUPAC Name

N-benzyl-2-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(12)10(13)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFDLAJYCKXHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68259-66-5
Record name N-benzyl-2-oxopropanamide
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